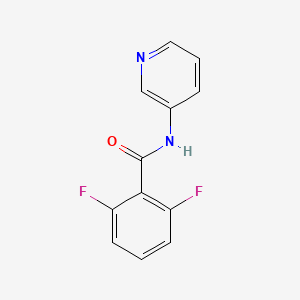

![molecular formula C14H23N5O2S B5537891 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to the compound of interest, often involves multi-step chemical processes. For example, the synthesis of related pyrimidine compounds involves reactions such as nucleophilic attack, separation of isomers, and modifications including alkylation, acylation, and sulfonylation to introduce different substituents to the pyrimidine ring (Matsumoto & Minami, 1975). Another example is the synthesis of 4-piperazino-5-methylthiopyrimidines, highlighting the structural flexibility and functional group incorporation capabilities of pyrimidine derivatives (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the molecule's overall shape, electronic distribution, and potential for interactions. For instance, the study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide provided insights into the dihedral angles between rings and intramolecular interactions, such as π–π stacking, which are critical for understanding the compound's 3D conformation and reactivity (Kumar et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, facilitating the introduction of different functional groups. For example, activated nitriles in heterocyclic chemistry enable the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives with antimicrobial activity (Ammar et al., 2004). Additionally, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine demonstrates the utility of oxidation processes in modifying pyrimidine derivatives (Hongbin, 2011).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. For instance, the study on the synthesis and characterisation of labeled pyrimidine derivatives provides valuable information on their physical and chemical stability, essential for their application in research and development (Ackland et al., 1993).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity, potential for forming bonds and interactions, and susceptibility to various chemical reactions, are influenced by their molecular structure. Research into the synthesis and antimicrobial activity of pyrimidine derivatives containing sulfonyl moieties illustrates the chemical versatility and potential applications of these compounds (Ammar et al., 2004).

科学的研究の応用

Synthesis and Antimicrobial Activity

- Novel derivatives of pyrimidine, including compounds similar to the queried chemical structure, have been synthesized with a focus on their antimicrobial properties. For example, a study discussed the facile synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety. Some of these compounds exhibited notable antimicrobial activity (Ammar et al., 2004).

Platelet Aggregation Inhibition

- Piperazinyl-glutamate-pyrimidines, closely related to the compound of interest, were identified as potent P2Y12 antagonists. These compounds were synthesized to inhibit platelet aggregation, with modifications at the 4-position of the piperidine ring enhancing pharmacokinetic and physicochemical properties, leading to compounds with high potency and selectivity, along with improved oral bioavailability (Parlow et al., 2009).

Antiproliferative Activity

- A series of new derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, were synthesized and evaluated for their antiproliferative effect against several human cancer cell lines. Among these compounds, some showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Corrosion Inhibition

- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, highlighting the application of quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of such compounds. This research indicates potential industrial applications in protecting metal surfaces from corrosion (Kaya et al., 2016).

Herbicide Development

- Research into the structure-activity relationships for a new family of sulfonylurea herbicides, which may include compounds similar to the queried structure, demonstrates the continuous effort to develop more effective and specific agricultural chemicals. These studies explore how modifications to the molecular structure can impact herbicidal activity and selectivity (Wang et al., 2005).

特性

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2S/c1-22(20,21)19-11-9-17(10-12-19)13-5-6-15-14(16-13)18-7-3-2-4-8-18/h5-6H,2-4,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXTZJKTIVZJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Methylsulfonyl)piperazin-1-yl)-2-(piperidin-1-yl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

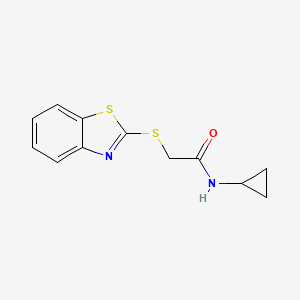

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

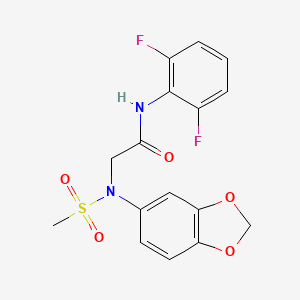

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)